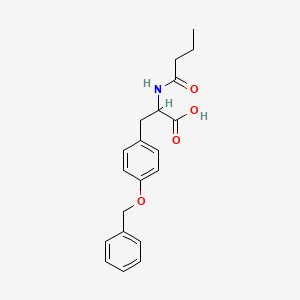

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group and a phenylmethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can be achieved through a multi-step process involving the following key steps:

-

Formation of the Butanoylamino Group: : The initial step involves the reaction of butanoic acid with an amine to form the butanoylamino group. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions.

-

Introduction of the Phenylmethoxyphenyl Group: : The next step involves the introduction of the phenylmethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.

-

Formation of the Propanoic Acid Backbone: : The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. This step may require the use of strong acids or bases to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be used to scale up the synthesis process.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester functionalities:

-

Mechanistic Notes :

Esterification and Amidation

The carboxylic acid group participates in esterification and amide-bond formation:

-

Key Data :

Reduction and Oxidation

Selective redox reactions modify specific functional groups:

-

Limitations :

Functional Group Interconversion

The butanoylamino moiety can be modified via acyl transfer or nucleophilic substitution:

Stability and Degradation Pathways

The compound is sensitive to:

Scientific Research Applications

Scientific Research Applications of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

This compound is a chemical compound with several applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies. It is also used in the production of specialty chemicals and materials. The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems, potentially through binding to enzymes, interacting with receptors on cell surfaces, or modulating signaling pathways.

Applications

- Medicinal Chemistry: This compound is studied as a potential drug candidate due to its structural similarity to biologically active molecules.

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Biological Studies: The compound is used to understand its interaction with biological targets and its potential therapeutic effects.

- Industrial Applications: It is used in the production of specialty chemicals and materials.

Synthesis and Reactions

The synthesis of this compound involves multiple steps.

- Formation of the Butanoylamino Group: This involves reacting butanoic acid with an amine, typically requiring a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

- Introduction of the Phenylmethoxyphenyl Group: This is achieved through a nucleophilic substitution reaction, reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.

The compound can undergo various chemical reactions:

- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products. Major products include carboxylic acids or ketones.

- Reduction: Using reducing agents like lithium aluminum hydride to yield reduced derivatives. Major products include alcohols or amines.

- Substitution: Undergoing nucleophilic substitution reactions where the phenylmethoxy group can be replaced with other nucleophiles. Major products include substituted phenylmethoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.

Pathway Modulation: Affecting signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(Butanoylamino)-3-(4-methoxyphenyl)propanoic acid

- 2-(Butanoylamino)-3-(4-phenylphenyl)propanoic acid

- 2-(Butanoylamino)-3-(4-ethoxyphenyl)propanoic acid

Uniqueness

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H21NO4

- Molecular Weight : 287.35 g/mol

This compound primarily functions as an inhibitor of specific enzymatic activities, particularly those involved in the proteasome pathway. Proteasome inhibition is crucial in modulating apoptosis and cell cycle regulation, making this compound a candidate for cancer therapy.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Inhibition of Proteasome Activity :

- Antitumor Activity :

- Modulation of Apoptosis :

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study 1 : In a study involving human leukemia cells, treatment with this compound resulted in a significant increase in apoptosis rates compared to untreated controls. The mechanism was attributed to the accumulation of pro-apoptotic proteins due to proteasome inhibition .

- Study 2 : Another study focused on solid tumors demonstrated that administration of the compound led to tumor regression in animal models. The researchers noted a marked reduction in tumor size and improved survival rates .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid, and what are the critical reaction conditions?

Level: Basic

Answer:

The synthesis involves coupling butanoyl chloride to the amino group of 3-(4-phenylmethoxyphenyl)propanoic acid. Key steps include:

Protection: Use Boc (tert-butoxycarbonyl) to protect the amino group, preventing unwanted side reactions .

Coupling: Employ DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous tetrahydrofuran (THF) at 0–4°C to activate the carboxylic acid for amide bond formation.

Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Critical Conditions: Maintain anhydrous conditions, stoichiometric ratios (1:1.2 acyl chloride to amine), and low temperatures to minimize racemization .

Q. How can the purity and structural integrity of this compound be confirmed using analytical techniques?

Level: Basic

Answer:

- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) with UV detection at 254 nm.

- Structural Confirmation:

Q. What strategies resolve contradictions between computational and experimental biological activity data?

Level: Advanced

Answer:

- Validation: Perform molecular dynamics (MD) simulations (e.g., GROMACS with AMBER force fields) to assess binding stability in explicit solvent.

- Assay Re-evaluation: Adjust pH, ionic strength, or cofactor concentrations to match physiological conditions. Compare results with structurally similar analogs (e.g., ’s Boc-protected derivatives) to identify confounding factors .

Q. How does the phenylmethoxyphenyl group influence pharmacokinetics, and how can bioavailability be enhanced?

Level: Advanced

Answer:

- Impact: Increased lipophilicity improves membrane permeability but reduces solubility. LogP predictions (~3.5) suggest moderate absorption.

- Optimization: Introduce polar groups (e.g., -OH) or design prodrugs (e.g., methyl ester of the carboxylic acid). Use Caco-2 cell assays ( ) to validate permeability improvements .

Q. What are key considerations for designing in vitro enzyme inhibition assays?

Level: Basic

Answer:

- Conditions: Use Tris-HCl buffer (pH 7.4), 37°C, and substrate concentrations near Km.

- Controls: Include a known inhibitor (positive control) and measure initial reaction rates. Pre-incubate the compound with the enzyme for 10 minutes to ensure binding equilibrium .

Q. What are common side reactions during synthesis, and how are they mitigated?

Level: Advanced

Answer:

- Over-acylation: Controlled by stepwise addition of butanoyl chloride.

- Racemization: Minimized using HOBt/DIPEA coupling agents at 0°C. highlights LiOH-mediated saponification under mild conditions to preserve stereochemistry .

Q. Which spectroscopic techniques confirm stereochemistry?

Level: Basic

Answer:

- Chiral HPLC: Cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10).

- Optical Rotation: Compare [α]D with literature values for enantiopure standards .

Q. How can molecular dynamics predict the compound’s binding mode?

Level: Advanced

Answer:

- Protocol: Dock the compound (AutoDock Vina), then run 100-ns MD simulations. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).

- Validation: Compare simulated binding poses with crystal structures of related targets (e.g., ’s peptide derivatives) .

Q. What are optimal storage protocols?

Level: Basic

Answer:

- Storage: Lyophilized at -20°C under argon.

- Handling: Reconstitute in DMSO (≤10 mM) for assays; avoid repeated freeze-thaw cycles. Safety guidelines in recommend desiccation to prevent hydrolysis .

Q. What metabolic pathways are anticipated, and how are metabolites identified?

Level: Advanced

Answer:

- Pathways: Amide hydrolysis (yielding butanoic acid) and O-demethylation (via cytochrome P450).

- Identification: Incubate with liver microsomes; analyze metabolites via LC-MS/MS. ’s studies on propanoic acid derivatives inform metabolic stability assays .

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24) |

InChI Key |

WSVWDDCYQOYKQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.